

Comparative metabolomics of jasmonate pathways in different plant models

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A Comparative Guide to Jasmonate Pathways Across Plant Models for Researchers and Drug Development Professionals

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses. The jasmonate signaling pathway is a key target for research aimed at enhancing crop resilience and for the discovery of novel bioactive compounds with potential applications in medicine and agriculture. Understanding the similarities and differences in JA pathways across various plant models is crucial for translating findings from model organisms to crops and for identifying unique metabolic outputs. This guide provides a comparative overview of the metabolomics of jasmonate pathways in key plant models, including the dicots *Arabidopsis thaliana* and tomato (*Solanum lycopersicum*), and the monocot rice (*Oryza sativa*).

Jasmonate Biosynthesis and Signaling: A Comparative Overview

The core jasmonate biosynthesis and signaling pathways are largely conserved across the plant kingdom, originating from the oxygenation of α -linolenic acid in the chloroplasts.^{[1][2]} However, subtle but important differences exist, particularly between monocots and dicots, which can lead to divergent metabolic outputs.

In the dicot model Arabidopsis, the jasmonate signaling cascade is well-characterized. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[3] This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors like MYC2, which regulate the expression of JA-responsive genes.[3] While this core pathway is conserved in monocots like rice, there is evidence for functional divergence and a greater number of JAZ genes, suggesting more complex regulatory networks.[4][5] For instance, rice possesses 15 JAZ genes, and some have been shown to have specific roles in abiotic stress tolerance that are not as prominent in Arabidopsis.[4]

Key Differences in Jasmonate Signaling Between Plant Models

Feature	Arabidopsis thaliana (Dicot)	Rice (Oryza sativa) (Monocot)	Tomato (Solanum lycopersicum) (Dicot)
COI1 Homologs	Single primary receptor	Multiple closely related F-box proteins with high homology to COI1, suggesting potential for recognizing different jasmonates.[4]	Conserved COI1-dependent signaling.
JAZ Proteins	13 JAZ proteins	15 JAZ genes, with some showing specialized roles in stress responses like salinity.[4]	A well-characterized family of JAZ proteins involved in defense and development.
Downstream TFs	MYC2 is a central regulator of JA-responsive genes.[3]	Orthologs of MYC2 exist, but the manner in which they regulate downstream genes can be species-specific.[3]	MYC2 orthologs regulate a wide range of defense and developmental processes.
Crosstalk	Extensive and well-documented crosstalk with other hormones like salicylic acid (SA), ethylene (ET), and auxin.[3]	Known crosstalk with other hormones, with some unique interactions reported, for instance, in response to water stress.[4]	Complex interplay with other hormones, particularly in fruit ripening and defense against herbivores.

Comparative Metabolomics of Jasmonate-Elicited Responses

Treatment of plants with methyl jasmonate (MeJA) is a common method to induce jasmonate-mediated defense responses and the production of specialized secondary metabolites.

Metabolomic studies reveal a wide array of compounds that are differentially regulated upon MeJA treatment, with significant variations between plant species.

Jasmonate-Induced Metabolic Changes in Different Plant Models

The following table summarizes the types of metabolic changes observed in different plant models upon treatment with MeJA. It is important to note that the specific compounds and the magnitude of their changes can vary depending on the experimental conditions (e.g., MeJA concentration, time of exposure, plant developmental stage).

Plant Model	Primary Metabolic Changes	Key Induced Secondary Metabolites	Reference
Arabidopsis thaliana	Alterations in amino acid and sugar metabolism.	Glucosinolates, phenylpropanoids, and various defense-related phytohormones.	[6]
Tomato (Solanum lycopersicum)	Changes in primary metabolism supporting defense compound synthesis.	Alkaloids (e.g., tomatine), phenylpropanoids, and volatile organic compounds.	[1][2]
Rice (Oryza sativa)	Shifts in amino acid and carbohydrate metabolism.	Diterpenoid phytoalexins (e.g., momilactones), flavonoids, and phenylpropanoids.	[7][8]
Maize (Zea mays)	Modulation of flavonoid biosynthesis pathways.	Flavonoids and anthocyanins.	[9]
Brassica rapa	Decrease in glucose and sucrose, increase in amino acids.	Hydroxycinnamates and glucosinolates.	[10]
Cannabis sativa	Dose-dependent increase in phytocannabinoids.	Phytocannabinoids (e.g., CBGA, CBDA).	[11]

This table represents a synthesis of findings from multiple studies and is intended for comparative purposes. Direct quantitative comparisons should be made with caution due to variations in experimental design.

Experimental Protocols

Plant Growth and Methyl Jasmonate (MeJA) Treatment

A generalized protocol for MeJA treatment is provided below. This should be optimized for the specific plant species and experimental goals.

- **Plant Growth:** Grow plants (Arabidopsis, tomato, rice, etc.) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22-25°C, 60-70% relative humidity).
- **Treatment Preparation:** Prepare a stock solution of MeJA in ethanol. Dilute the stock solution to the desired final concentration (e.g., 100 μ M) in water containing a surfactant like 0.01% Tween-20 to ensure even application.
- **Application:** Spray the aerial parts of the plants with the MeJA solution until runoff. For control plants, spray with a solution containing the same concentration of ethanol and surfactant.
- **Harvesting:** Harvest plant material (e.g., leaves, roots) at specific time points after treatment (e.g., 6, 24, 48 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until metabolite extraction.

Metabolite Extraction and UPLC-MS/MS Analysis

This protocol provides a robust method for the extraction and quantification of jasmonates and other phytohormones.[\[12\]](#)[\[13\]](#)

- **Sample Homogenization:** Homogenize 20-50 mg of frozen plant tissue in a bead mill with a pre-chilled extraction solvent (e.g., 500 μ L of methanol containing internal standards like 2H6-JA and 2H5-OPDA).[\[12\]](#)
- **Extraction:** Incubate the homogenate at 4°C with shaking for a defined period (e.g., 16-24 hours).[\[14\]](#)
- **Centrifugation and Filtration:** Centrifuge the samples to pellet cell debris.[\[15\]](#) Filter the supernatant through a 0.2 μ m filter.[\[15\]](#)
- **Solid-Phase Extraction (SPE) (Optional but Recommended):** For cleaner samples and increased sensitivity, perform SPE using a mixed-mode or C18 cartridge to enrich for the analytes of interest.[\[12\]](#)[\[13\]](#)

- UPLC-MS/MS Analysis:
 - Chromatography: Use a reverse-phase C18 column (e.g., 1.7 μm particle size) with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific jasmonates and other metabolites. Use optimized precursor-to-product ion transitions for each analyte.^{[12][13]}
- Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous compounds to those of their corresponding stable isotope-labeled internal standards.

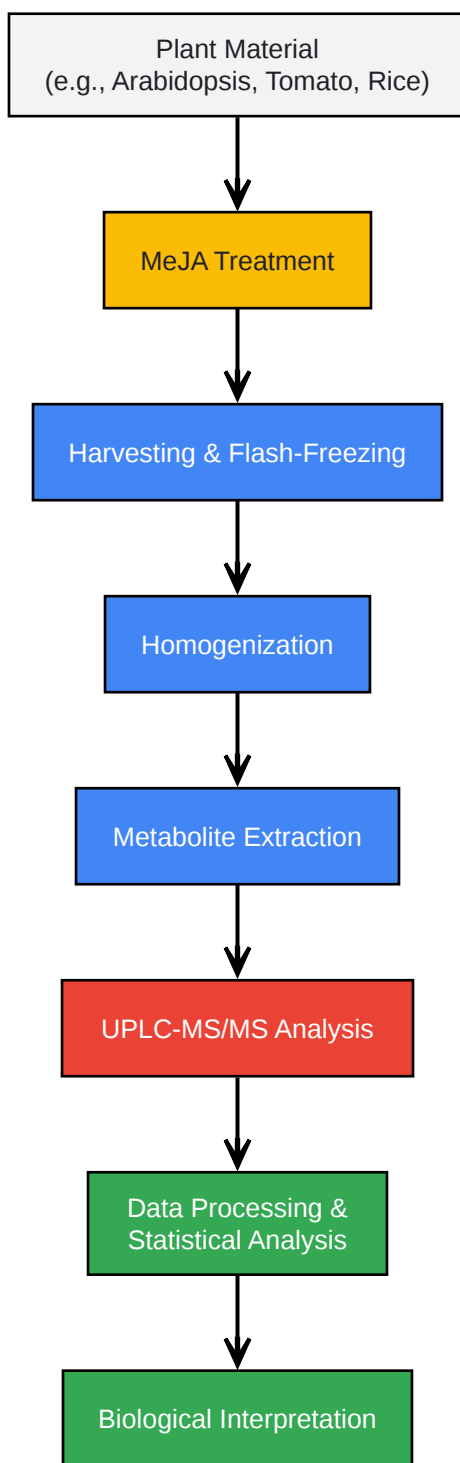
Visualizing Jasmonate Pathways and Experimental Workflows

Diagrams



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A simplified diagram of the core jasmonate signaling pathway.



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A general workflow for comparative metabolomics of jasmonate responses.

Conclusion

The study of jasmonate pathways through comparative metabolomics offers profound insights into the chemical diversity and regulatory nuances of plant defense and development. While the core signaling components are conserved, significant differences in the number and function of regulatory proteins, as well as the downstream metabolic outputs, exist between different plant models. For researchers, scientists, and drug development professionals, understanding these differences is paramount. It allows for more informed model selection, facilitates the translation of basic research to agricultural applications, and opens avenues for the discovery of novel, species-specific bioactive compounds. The methodologies and comparative data presented in this guide serve as a foundational resource for further exploration into the intricate world of jasmonate signaling.

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